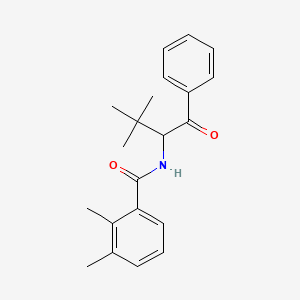
N-(3,3-Dimethyl-1-oxo-1-phenylbutan-2-yl)-2,3-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,3-Dimethyl-1-oxo-1-phenylbutan-2-yl)-2,3-dimethylbenzamide is a synthetic organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a complex molecular structure that includes a phenyl group, a butan-2-yl group, and a dimethylbenzamide moiety, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-Dimethyl-1-oxo-1-phenylbutan-2-yl)-2,3-dimethylbenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3,3-dimethylbutan-2-one with phenylmagnesium bromide to form 3,3-dimethyl-1-phenylbutan-2-ol.
Oxidation: The intermediate alcohol is then oxidized to form 3,3-dimethyl-1-oxo-1-phenylbutan-2-one.
Amidation: The final step involves the reaction of 3,3-dimethyl-1-oxo-1-phenylbutan-2-one with 2,3-dimethylbenzoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,3-Dimethyl-1-oxo-1-phenylbutan-2-yl)-2,3-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus pentachloride can facilitate substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products typically include alcohols.
Substitution: Products can vary depending on the substituent introduced.
Aplicaciones Científicas De Investigación
N-(3,3-Dimethyl-1-oxo-1-phenylbutan-2-yl)-2,3-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3,3-Dimethyl-1-oxo-1-phenylbutan-2-yl)-2,3-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3,3-Dimethyl-1-oxo-1-phenylbutan-2-yl)-4-nitrobenzamide
- N-(3,3-Dimethyl-1-oxo-1-phenylbutan-2-yl)-4-methylbenzamide
Uniqueness
N-(3,3-Dimethyl-1-oxo-1-phenylbutan-2-yl)-2,3-dimethylbenzamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
644980-02-9 |
|---|---|
Fórmula molecular |
C21H25NO2 |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
N-(3,3-dimethyl-1-oxo-1-phenylbutan-2-yl)-2,3-dimethylbenzamide |
InChI |
InChI=1S/C21H25NO2/c1-14-10-9-13-17(15(14)2)20(24)22-19(21(3,4)5)18(23)16-11-7-6-8-12-16/h6-13,19H,1-5H3,(H,22,24) |
Clave InChI |
WBQRHRNKUZRSQC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C(=O)NC(C(=O)C2=CC=CC=C2)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


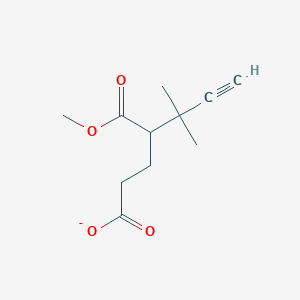

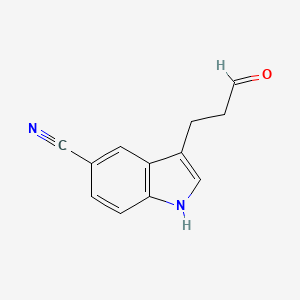
![5-Methyl-N-[2-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12605351.png)
![4-[[Bis[(4-aminophenyl)methyl]amino]methyl]aniline;hydrochloride](/img/structure/B12605352.png)
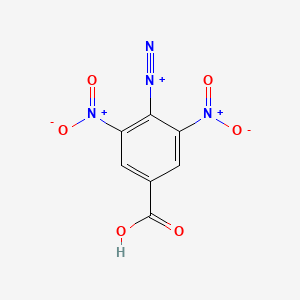
![3-[Tert-butyl-bis(2-carboxyethylsulfanyl)germyl]sulfanylpropanoic acid](/img/structure/B12605367.png)
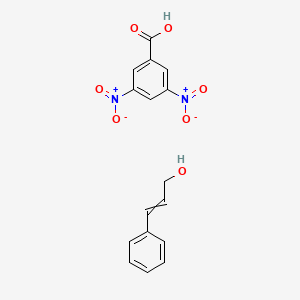
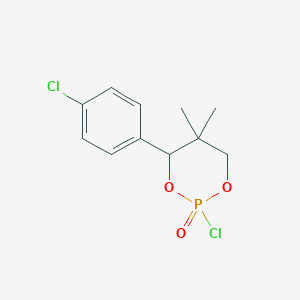
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-6-ylindole-3-carboxamide](/img/structure/B12605388.png)
![N-{2-[(Butan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12605391.png)
![1,3-Bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]-5-ethylbenzene](/img/structure/B12605401.png)

![1-[4-(4-Amino-phenyl)-piperidin-1-YL]-3,3-dimethyl-butan-1-one](/img/structure/B12605433.png)
